molecular formula C20H16BrNO B2435838 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide CAS No. 255713-97-4

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide

Cat. No. B2435838
CAS RN: 255713-97-4
M. Wt: 366.258
InChI Key: YWZOLNLRVBRACM-UHFFFAOYSA-M
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Description

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide, also known as FPEB, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.

Mechanism of Action

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide acts as an allosteric modulator of mGluR5, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site and modulates its activity. Specifically, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide binds to the transmembrane domain of mGluR5 and stabilizes the receptor in an active conformation, leading to increased signaling through downstream pathways.
Biochemical and Physiological Effects:
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. In the central nervous system, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease. In the peripheral nervous system, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to modulate pain perception and inflammation. Additionally, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been studied as a potential therapeutic agent for various diseases, including depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide in lab experiments is its high selectivity and potency for mGluR5. This allows for precise modulation of this receptor without affecting other glutamate receptors or neurotransmitter systems. Additionally, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to have good pharmacokinetic properties, allowing for easy administration and distribution in animal models. However, one limitation of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide. One area of interest is the development of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the role of mGluR5 in addiction and to develop 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide-based treatments for substance abuse disorders. Finally, there is a need for more research on the safety and efficacy of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide in human subjects, as well as the development of new analogs with improved pharmacokinetic properties.
In conclusion, 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is a valuable tool for studying the function and regulation of mGluR5 and has potential applications in various fields of scientific research. Further studies are needed to fully understand the biochemical and physiological effects of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide and to develop new therapies based on this compound.

Synthesis Methods

The synthesis of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide involves the reaction of 2-fluorenone with pyridine and ethyl bromoacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by quaternization with methyl iodide. This method has been optimized to yield high purity and high yield of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide.

Scientific Research Applications

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been widely used in scientific research as a tool to study the function and regulation of glutamate receptors, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative diseases. 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide has been shown to selectively bind to mGluR5 and modulate its activity, making it a valuable tool for studying the role of this receptor in different biological processes.

properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-pyridin-1-ium-1-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16NO.BrH/c22-20(14-21-10-4-1-5-11-21)16-8-9-19-17(13-16)12-15-6-2-3-7-18(15)19;/h1-11,13H,12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZOLNLRVBRACM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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